

H-DL-Val-OMe.HCl chemical properties and structure

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Compound of Interest

Compound Name: **H-DL-Val-OMe.HCl**

Cat. No.: **B104609**

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H-DL-Val-OMe.HCl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and applications of DL-Valine methyl ester hydrochloride (**H-DL-Val-OMe.HCl**). This document is intended to serve as a comprehensive resource for professionals in chemical research and pharmaceutical development.

Chemical Identity and Properties

H-DL-Val-OMe.HCl is the hydrochloride salt of the methyl ester of the racemic amino acid valine. It is a key chiral building block and a protected form of valine, widely utilized as a synthetic intermediate in peptide synthesis and for the development of various pharmaceuticals. Its esterified carboxyl group and hydrochloride salt form enhance its stability and solubility in certain organic solvents, preventing unwanted side reactions such as self-polymerization.

Physical and Chemical Properties

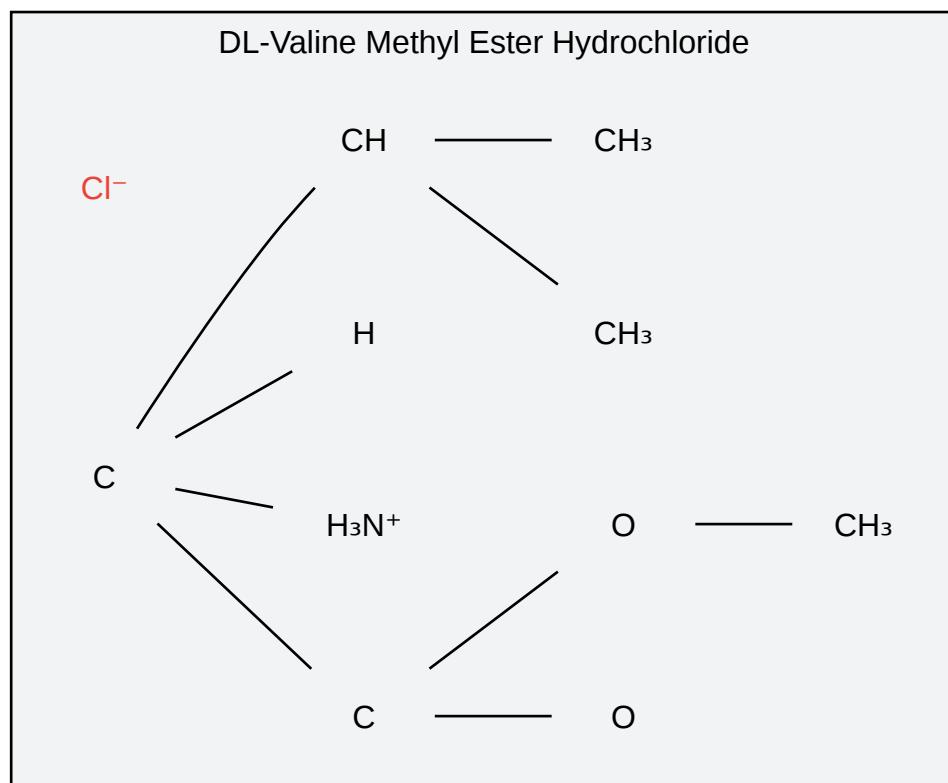
The fundamental physical and chemical properties of **H-DL-Val-OMe.HCl** are summarized in the table below. It is important to note that there are some discrepancies in the reported melting points for the DL-racemic mixture, with values cited as 112-114°C[1] and 171°C[2]. For

comparison, the L-isomer is reported to melt at 171-173°C[3][4] and the D-isomer at 148-159°C[5].

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₄ ClNO ₂	[1][2]
Molecular Weight	167.63 g/mol	[1][2]
CAS Number	5619-05-6	[1][2]
Appearance	White to off-white crystalline powder	[5]
Melting Point	112-114 °C or 171 °C	[1][2]
Boiling Point	145.7 °C at 760 mmHg (Predicted)	[2]
Solubility	Soluble in water, DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate.	

Chemical Structure

The chemical structure of **H-DL-Val-OMe.HCl** consists of a central alpha-carbon bonded to an amino group (as the hydrochloride), a methyl ester group, a hydrogen atom, and an isopropyl side chain, characteristic of valine.



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Figure 1: Chemical structure of **H-DL-Val-OMe.HCl**.

Experimental Protocols

H-DL-Val-OMe.HCl is primarily synthesized through the esterification of DL-valine. The following sections detail common laboratory-scale synthetic methods and analytical characterization techniques.

Synthesis Methodologies

Two prevalent methods for the synthesis of valine methyl ester hydrochloride are outlined below. These protocols, originally described for the L-enantiomer, are directly applicable to the synthesis of the DL-racemic mixture by using DL-valine as the starting material.

Method 1: Thionyl Chloride Procedure

This classic method involves the in-situ formation of an acid catalyst from thionyl chloride and methanol.

- Reaction Setup: Suspend DL-valine (1.0 eq) in anhydrous methanol (approx. 20-21 eq) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the mixture to between -10 and -8 °C using an ice-salt bath.
- Reagent Addition: Add thionyl chloride (1.0-1.5 eq) dropwise to the stirred suspension while maintaining the low temperature.
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2.5 to 3.5 hours.
- Reflux: Heat the mixture to reflux (60-70 °C) and maintain for 7 to 9 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up and Isolation: After completion, concentrate the reaction mixture under reduced pressure to remove excess methanol and SOCl_2 .
- Crystallization: Cool the resulting residue to induce crystallization. The crude product can be recrystallized from a mixture of anhydrous methanol and diethyl ether to yield pure **H-DL-Val-OMe.HCl** as a white crystalline solid.

Method 2: Trimethylchlorosilane (TMSCl) Procedure

This is a milder and more convenient room-temperature method.

- Reaction Setup: To a round-bottom flask containing DL-valine (1.0 eq), add freshly distilled trimethylchlorosilane (2.0 eq) slowly with stirring.
- Solvent Addition: Add anhydrous methanol (approx. 10 volumes) to the mixture.
- Reaction: Stir the resulting solution or suspension at room temperature until the reaction is complete, as monitored by TLC.
- Isolation: Concentrate the reaction mixture on a rotary evaporator to dryness to afford the product, **H-DL-Val-OMe.HCl**.

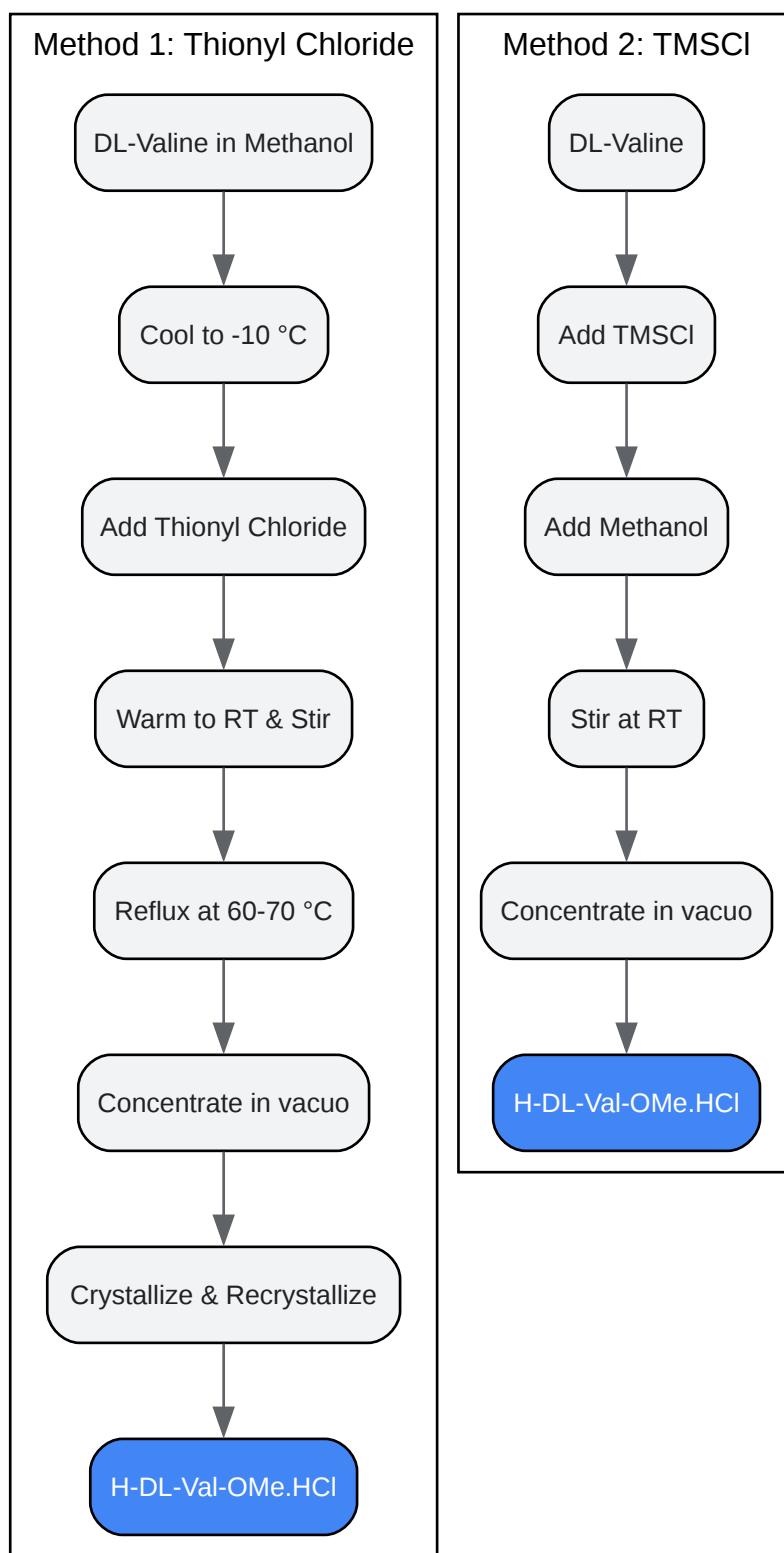
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Figure 2: Experimental workflow for the synthesis of **H-DL-Val-OMe.HCl**.

Analytical Characterization

The structure and purity of **H-DL-Val-OMe.HCl** are typically confirmed using a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum provides characteristic signals for the different hydrogen atoms in the molecule. The following table details the expected chemical shifts for the L-isomer in DMSO-d_6 , which are expected to be identical for the DL-racemic mixture.

Assignment	Chemical Shift (δ , ppm)	Multiplicity
NH_3^+	~8.75	Broad singlet
α -H	~3.81	Doublet
O-CH_3	~3.75	Singlet
β -H	~2.23	Multiplet
γ - CH_3	~0.95-1.00	Doublet of doublets

- ^{13}C NMR: The carbon NMR spectrum confirms the carbon backbone of the molecule.

Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Ester)	~170-172
$\text{C}\alpha$	~58-60
O-CH_3	~52-54
$\text{C}\beta$	~30-32
$\text{C}\gamma$ (2x CH_3)	~18-20

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Functional Group	Absorption Range (cm ⁻¹)	Description
N-H Stretch (Amine Salt)	3200 - 2800	Broad absorption due to -NH ₃ ⁺ stretching
C-H Stretch (Alkyl)	3000 - 2850	sp ³ C-H stretching
C=O Stretch (Ester)	1750 - 1735	Strong, sharp absorption
N-H Bend (Amine Salt)	1610 - 1500	Bending vibration of the ammonium group
C-O Stretch (Ester)	1300 - 1000	C-O single bond stretching

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its fragments. The hydrochloride salt will typically not be observed, and the spectrum will show the molecular ion for the free base.

m/z	Predicted Fragment
132.1	[M+H] ⁺ (protonated free base)
88.1	[M - COOCH ₃] ⁺
72.1	[M - COOCH ₃ - CH ₄] ⁺

Applications in Research and Drug Development

H-DL-Val-OMe.HCl is not typically used for its direct biological activity. Instead, its value lies in its role as a versatile intermediate and building block in organic synthesis and medicinal chemistry.

Peptide Synthesis

As a protected amino acid, **H-DL-Val-OMe.HCl** is a common starting material in solution-phase peptide synthesis. The amino group is free to act as a nucleophile in coupling reactions with an

N-protected amino acid, while the methyl ester protects the carboxylic acid from participating in the reaction.

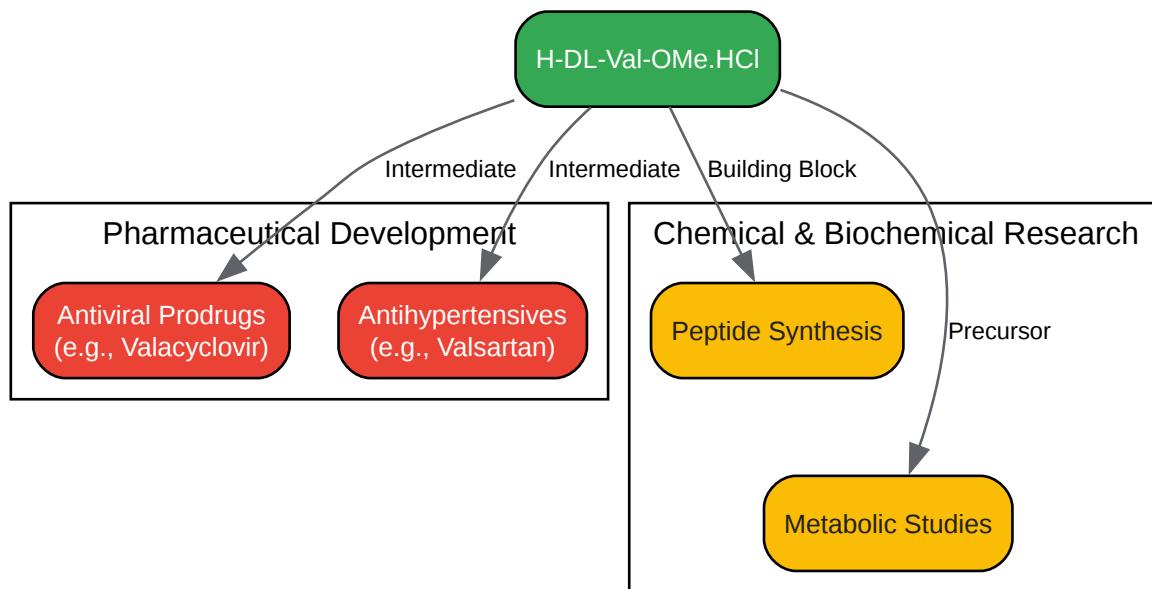
Pharmaceutical Intermediate

The compound serves as a crucial precursor in the synthesis of several active pharmaceutical ingredients (APIs).

- **Antihypertensives:** It is a known intermediate in the synthesis of sartan-class antihypertensive drugs, such as Valsartan.
- **Antiviral Prodrugs:** Valine esters are frequently used to create prodrugs of antiviral agents to enhance their oral bioavailability. A well-known example is Valacyclovir, the L-valine ester prodrug of Acyclovir. The ester linkage is later cleaved in the body by esterase enzymes to release the active drug. This strategy leverages amino acid transporters for improved absorption.

Biochemical Research

In biochemical and metabolic studies, **H-DL-Val-OMe.HCl** can be used as a tool to study amino acid transport and metabolism. Its ester form allows it to cross cell membranes more readily than the free amino acid. Once inside the cell, cellular esterases hydrolyze the ester, releasing valine and allowing researchers to study the downstream effects of increased intracellular valine concentration on processes like protein synthesis and cell signaling pathways.



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Figure 3: Key application areas of **H-DL-Val-OMe.HCl**.

Safety and Handling

H-DL-Val-OMe.HCl should be handled in accordance with standard laboratory safety procedures. It may cause skin, eye, and respiratory tract irritation. Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Storage: Store in a cool, dry, and dark place in a tightly sealed container to prevent moisture absorption and degradation. Recommended storage is often at room temperature or refrigerated (2-8°C).

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References

- 1. DL-Valine methyl ester hydrochloride, 99% | Fisher Scientific [fishersci.ca]
- 2. Page loading... [guidechem.com]
- 3. L-Valine methyl ester hydrochloride, 99% 6306-52-1 India [ottokemi.com]
- 4. H-Val-OMe·HCl, CAS No. 6306-52-1 - iChemical [ichemical.com]
- 5. chemimpex.com [chemimpex.com]

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